molecular formula C28H29BrN2O2S2 B431148 2-[(4-BROMOBENZYL)SULFANYL]-7-(TERT-BUTYL)-3-(4-METHOXYPHENYL)-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE

2-[(4-BROMOBENZYL)SULFANYL]-7-(TERT-BUTYL)-3-(4-METHOXYPHENYL)-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE

Cat. No.: B431148
M. Wt: 569.6g/mol
InChI Key: BPFJJBYJBCMEAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-bromobenzyl)sulfanyl]-7-tert-butyl-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that includes a bromobenzyl group, a methoxyphenyl group, and a tetrahydrobenzothieno pyrimidine core

Preparation Methods

The synthesis of 2-[(4-bromobenzyl)sulfanyl]-7-tert-butyl-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves multiple steps. One efficient route reported for the synthesis of derivatives of the thieno3’,2’:4,5benzothieno[2,3-d]pyrimidine system includes the use of copper-catalyzed tandem reactions . The reaction conditions typically involve the use of appropriate solvents, catalysts, and reagents to achieve the desired product.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The bromobenzyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(4-bromobenzyl)sulfanyl]-7-tert-butyl-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its interactions with biological molecules and its effects on biological systems.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar compounds to 2-[(4-bromobenzyl)sulfanyl]-7-tert-butyl-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one include other derivatives of the thieno3’,2’:4,5benzothieno[2,3-d]pyrimidine system. These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties. The uniqueness of 2-[(4-bromobenzyl)sulfanyl]-7-tert-butyl-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1

Properties

Molecular Formula

C28H29BrN2O2S2

Molecular Weight

569.6g/mol

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-7-tert-butyl-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C28H29BrN2O2S2/c1-28(2,3)18-7-14-22-23(15-18)35-25-24(22)26(32)31(20-10-12-21(33-4)13-11-20)27(30-25)34-16-17-5-8-19(29)9-6-17/h5-6,8-13,18H,7,14-16H2,1-4H3

InChI Key

BPFJJBYJBCMEAS-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC4=CC=C(C=C4)Br)C5=CC=C(C=C5)OC

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC4=CC=C(C=C4)Br)C5=CC=C(C=C5)OC

Origin of Product

United States

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